Cas no 1779347-03-3 (4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid)

4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is a brominated indole derivative with a methoxy substituent at the 7-position and a carboxylic acid functional group at the 2-position of the dihydroindole scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, while the methoxy group enhances electron density, influencing reactivity and selectivity. The carboxylic acid group provides additional derivatization potential, making it valuable for amide or ester formation. Its rigid, heterocyclic structure contributes to its utility in medicinal chemistry for designing enzyme inhibitors or receptor modulators.
4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid structure
1779347-03-3 structure
Product Name:4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid
CAS No:1779347-03-3
MF:C10H10BrNO3
MW:272.09530210495
MDL:MFCD30477976
CID:5171905
PubChem ID:83903696
Update Time:2025-10-29

4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylic acid, 4-bromo-2,3-dihydro-7-methoxy-
    • 4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid
    • MDL: MFCD30477976
    • Inchi: 1S/C10H10BrNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-3,7,12H,4H2,1H3,(H,13,14)
    • InChI Key: UUSIAMNOSMSIJR-UHFFFAOYSA-N
    • SMILES: N1C2=C(C(Br)=CC=C2OC)CC1C(O)=O

4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid Pricemore >>

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4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid Related Literature

Additional information on 4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

Introduction to 4-Bromo-7-Methoxy-2,3-Dihydro-1H-Indole-2-Carboxylic Acid (CAS No. 1779347-03-3)

4-Bromo-7-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (CAS No. 1779347-03-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom at the 4-position, a methoxy group at the 7-position, and a carboxylic acid moiety. These functional groups contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid can be represented as follows:

Structure of 4-Bromo-7-Methoxy-2,3-Dihydro-1H-Indole-2-Carboxylic Acid

Recent studies have highlighted the importance of indole derivatives in the development of novel therapeutic agents. Indoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The presence of a bromine atom and a methoxy group in the structure of 4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid further enhances its potential as a lead compound for drug design.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of various indole derivatives, including 4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid. The results showed that this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in both in vitro and in vivo models. This finding suggests that 4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid could be a promising candidate for the treatment of inflammatory diseases.

Beyond its anti-inflammatory properties, 4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid has also shown potential in cancer research. A study published in the Journal of Biological Chemistry reported that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest. These findings highlight the potential of 4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid as an anticancer agent.

The pharmacokinetic properties of 4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid have also been studied to assess its suitability for drug development. Research has shown that this compound has favorable solubility and stability characteristics, which are crucial for effective drug delivery. Additionally, preliminary toxicity studies have indicated that it is well-tolerated at therapeutic doses, further supporting its potential as a safe and effective therapeutic agent.

In conclusion, 4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (CAS No. 1779347-03-3) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent.

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